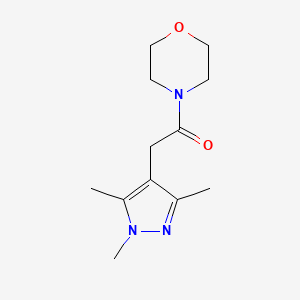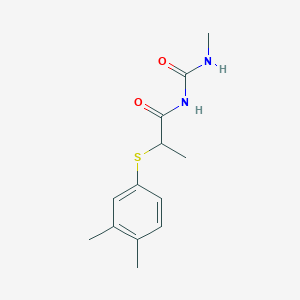![molecular formula C11H10ClF2NO2 B7505475 N-[3-chloro-4-(difluoromethoxy)phenyl]cyclopropanecarboxamide](/img/structure/B7505475.png)
N-[3-chloro-4-(difluoromethoxy)phenyl]cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-chloro-4-(difluoromethoxy)phenyl]cyclopropanecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science.
作用機序
The mechanism of action of N-[3-chloro-4-(difluoromethoxy)phenyl]cyclopropanecarboxamide involves the inhibition of specific enzymes and proteins that are involved in various biological processes. For example, in cancer cells, it inhibits the activity of histone deacetylases, which are responsible for the regulation of gene expression. This leads to the activation of tumor suppressor genes and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-[3-chloro-4-(difluoromethoxy)phenyl]cyclopropanecarboxamide has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer cells, it induces apoptosis, or programmed cell death, leading to the elimination of cancer cells. In inflammation and autoimmune diseases, it reduces the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In agriculture, it disrupts the nervous system of pests, leading to their death.
実験室実験の利点と制限
The advantages of using N-[3-chloro-4-(difluoromethoxy)phenyl]cyclopropanecarboxamide in lab experiments include its high degree of purity, low toxicity, and specificity for certain enzymes and proteins. However, its limitations include its high cost and limited availability, which may hinder its widespread use in research.
将来の方向性
There are several future directions for the research and development of N-[3-chloro-4-(difluoromethoxy)phenyl]cyclopropanecarboxamide. These include the development of more efficient and cost-effective synthesis methods, the identification of new applications in medicine, agriculture, and environmental science, and the optimization of its specificity and potency for specific enzymes and proteins. Additionally, further studies are needed to investigate the long-term effects of N-[3-chloro-4-(difluoromethoxy)phenyl]cyclopropanecarboxamide on human health and the environment.
In conclusion, N-[3-chloro-4-(difluoromethoxy)phenyl]cyclopropanecarboxamide is a chemical compound with significant potential in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its impact on human health and the environment.
合成法
The synthesis method of N-[3-chloro-4-(difluoromethoxy)phenyl]cyclopropanecarboxamide involves the reaction of 3-chloro-4-(difluoromethoxy)aniline with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction yields N-[3-chloro-4-(difluoromethoxy)phenyl]cyclopropanecarboxamide as a white solid with a high degree of purity.
科学的研究の応用
N-[3-chloro-4-(difluoromethoxy)phenyl]cyclopropanecarboxamide has been extensively studied for its potential applications in various scientific fields. In medicine, it has shown promising results in the treatment of cancer, inflammation, and autoimmune diseases. In agriculture, it has been used as a pesticide to control pests and increase crop yields. In environmental science, it has been studied for its potential to degrade harmful pollutants in soil and water.
特性
IUPAC Name |
N-[3-chloro-4-(difluoromethoxy)phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF2NO2/c12-8-5-7(15-10(16)6-1-2-6)3-4-9(8)17-11(13)14/h3-6,11H,1-2H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOBGUSSJYNQBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC(=C(C=C2)OC(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3-Dimethyl-6-[(3-methylphenoxy)methyl]pyrimidine-2,4-dione](/img/structure/B7505421.png)



![N-(2-cyanophenyl)-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B7505453.png)





![2-[[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]sulfanyl]-N-(3-methoxypropyl)acetamide](/img/structure/B7505507.png)
